molecular formula C18H17Cl2NO3 B2932843 4-(2,4-Dichloroanilino)-3-(3,4-dimethoxyphenyl)-3-buten-2-one CAS No. 339017-34-4

4-(2,4-Dichloroanilino)-3-(3,4-dimethoxyphenyl)-3-buten-2-one

Cat. No. B2932843
CAS RN: 339017-34-4
M. Wt: 366.24
InChI Key: BVMRPISLLQYRDM-UVTDQMKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,4-Dichloroanilino)-3-(3,4-dimethoxyphenyl)-3-buten-2-one, also known as DDMPB, is a synthetic compound that has been studied for its potential applications in medicinal chemistry, biochemistry, and physiology. DDMPB is a molecule that contains both an amine and a phenyl group, which makes it a very versatile compound. It has a wide range of properties that make it useful in a variety of applications.

Mechanism of Action

The mechanism of action of 4-(2,4-Dichloroanilino)-3-(3,4-dimethoxyphenyl)-3-buten-2-one is not yet fully understood. However, it is believed that it acts as an inhibitor of cyclooxygenases and lipoxygenases, which are enzymes involved in inflammation. Additionally, it is believed to act as an antioxidant, which means it can reduce the amount of free radicals in the body. Finally, it is believed to modulate the activity of certain receptors, such as the serotonin receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2,4-Dichloroanilino)-3-(3,4-dimethoxyphenyl)-3-buten-2-one are not yet fully understood. However, it has been shown to have anti-inflammatory, antioxidant, and receptor modulating effects in vitro. Additionally, it has been shown to reduce the production of pro-inflammatory mediators, such as prostaglandins and leukotrienes.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(2,4-Dichloroanilino)-3-(3,4-dimethoxyphenyl)-3-buten-2-one in laboratory experiments include its low cost, ease of synthesis, and wide range of properties. Additionally, it has been shown to be a potent inhibitor of cyclooxygenases and lipoxygenases, which makes it useful for studying inflammation. The main limitation of using 4-(2,4-Dichloroanilino)-3-(3,4-dimethoxyphenyl)-3-buten-2-one in laboratory experiments is that its mechanism of action is not yet fully understood.

Future Directions

For the study of 4-(2,4-Dichloroanilino)-3-(3,4-dimethoxyphenyl)-3-buten-2-one include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in medicinal chemistry, biochemistry, and physiology. Additionally, further research should be conducted into its potential to act as an anti-inflammatory agent and its potential to modulate the activity of certain receptors, such as the serotonin receptor. Finally, further research should be conducted into its potential to act as an antioxidant and its potential to reduce the production of pro-inflammatory mediators, such as prostaglandins and leukotrienes.

Synthesis Methods

4-(2,4-Dichloroanilino)-3-(3,4-dimethoxyphenyl)-3-buten-2-one can be synthesized via a multi-step process that involves the use of a variety of reagents. The first step involves the reaction of 4-chloro-2-nitrobenzaldehyde with 3,4-dimethoxyphenylmagnesium bromide in the presence of a catalyst. This reaction produces the desired product, 4-(2,4-dichloroanilino)-3-(3,4-dimethoxyphenyl)-3-buten-2-one.

Scientific Research Applications

4-(2,4-Dichloroanilino)-3-(3,4-dimethoxyphenyl)-3-buten-2-one has been studied for its potential applications in medicinal chemistry, biochemistry, and physiology. In particular, it has been studied for its ability to inhibit the activity of certain enzymes, such as cyclooxygenases and lipoxygenases. It has also been studied for its potential to act as an anti-inflammatory agent. Additionally, it has been studied for its ability to act as an antioxidant and to modulate the activity of certain receptors, such as the serotonin receptor.

properties

IUPAC Name

(E)-4-(2,4-dichloroanilino)-3-(3,4-dimethoxyphenyl)but-3-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2NO3/c1-11(22)14(10-21-16-6-5-13(19)9-15(16)20)12-4-7-17(23-2)18(8-12)24-3/h4-10,21H,1-3H3/b14-10-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVMRPISLLQYRDM-UVTDQMKNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=CNC1=C(C=C(C=C1)Cl)Cl)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C(=C/NC1=C(C=C(C=C1)Cl)Cl)/C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,4-Dichloroanilino)-3-(3,4-dimethoxyphenyl)-3-buten-2-one

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